Cas no 7554-16-7 (Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-)

Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl- structure
7554-16-7 structure
Product Name:Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-
CAS-nummer:7554-16-7
MF:C34H50N4O2
MW:546.786408901215
CID:563061
PubChem ID:9394
Update Time:2025-04-19

Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-
    • benzoquinonium
    • N,N'-((3,6-DIOXO-1,4-CYCLOHEXADIENE-1,4-DIYL)BIS(IMINO-3,1-PROPANEDIYL))BIS(N,N-DIETHYLBENZENEMETHANAMINIUM
    • Tocris-0424
    • 1,4-b-D-Xylan xylanohydrolase
    • 311-09-1 (di-Chloride)
    • Q27289827
    • benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium
    • DTXSID60997003
    • T91WJ82JOZ
    • Pentosanase
    • CHEBI:173301
    • benzoquinonium-dibromide
    • Benzenemethanaminium, N,N'-((3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl))bis(N,N-diethyl-
    • benzyl({3-[(4-{[3-(benzyldiethylazaniumyl)propyl]amino}-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]propyl})diethylazanium
    • BENZOQUINONIUM ION
    • E.C. 3.2.1.8
    • UNII-T91WJ82JOZ
    • BENZOQUINONIUM CATION
    • NCGC00024582-01
    • N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
    • SCHEMBL12648552
    • 9025-57-4
    • 7554-16-7
    • NCGC00163229-01
    • CHEMBL1358790
    • Inchi: 1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
    • InChI-sleutel: YERABYSOHUZTPQ-UHFFFAOYSA-P
    • LACHT: O=C1C=C(C(C=C1NCCC[N+](CC)(CC)CC1C=CC=CC=1)=O)NCCC[N+](CC)(CC)CC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 546.3937
  • Monoisotopische massa: 546.39337685g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 18
  • Complexiteit: 774
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.7
  • Topologisch pooloppervlak: 58.2Ų

Experimentele eigenschappen

  • PSA: 58.2
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd